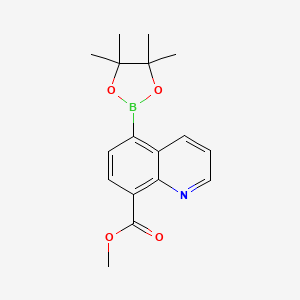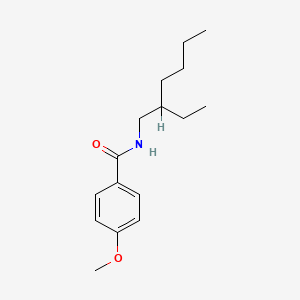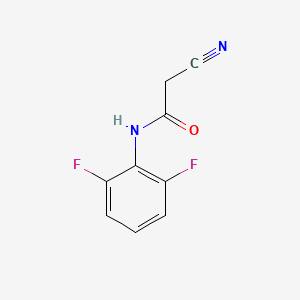![molecular formula C23H21N5O5S B2702022 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105246-01-2](/img/structure/B2702022.png)
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a furan ring. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, each introducing a new functional group or ring to the molecule. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazolo[3,4-b]pyridine system. The electron-donating furan ring and the electron-withdrawing carbamoyl group could contribute to the electronic properties of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carbamoyl group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbamoyl group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal significant anticancer and anti-5-lipoxygenase agents, indicating potential applications in developing treatments for cancer and inflammation (Rahmouni et al., 2016). These compounds' structure-activity relationship (SAR) highlights the importance of heterocyclic frameworks in designing drugs with targeted biological activities.
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrates strong antiprotozoal activity, especially against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of heterocyclic compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
The synthesis of fused pyridine-4-carboxylic acids through Combes-type reaction demonstrates the versatility of heterocyclic compounds in organic synthesis, providing a pathway to generate libraries of compounds for further biological evaluation (Volochnyuk et al., 2010). Such methodologies are crucial for discovering new drugs and materials with specific properties.
Antibacterial and Antimicrobial Activities
Microwave-assisted synthesis of novel pyrazoline derivatives reveals potent antiinflammatory and antibacterial agents, indicating the potential of heterocyclic compounds in developing new antimicrobial therapies (Ravula et al., 2016). This research underscores the importance of exploring new synthetic methods to expedite the discovery of bioactive compounds.
Discovery of CDK2 Inhibitors for Anti-Proliferative Activity
The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors highlights the role of heterocyclic compounds in developing treatments for cancers by inhibiting critical enzymes involved in cell cycle regulation (Abdel-Rahman et al., 2021). This research illustrates the intersection of medicinal chemistry and cancer biology, providing a foundation for developing novel anticancer agents.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-13-20-17(23(30)25-15-6-4-14(5-7-15)21(24)29)11-18(19-3-2-9-33-19)26-22(20)28(27-13)16-8-10-34(31,32)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBJFIYXYNSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2701939.png)
![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)
![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)
![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)
![2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701947.png)
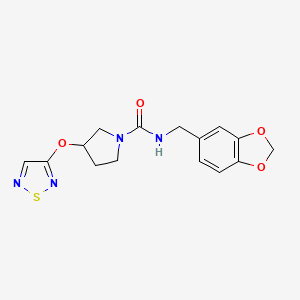
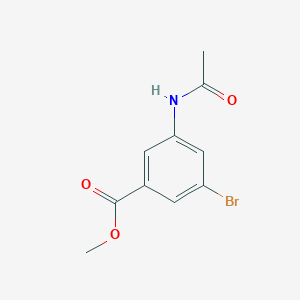
![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
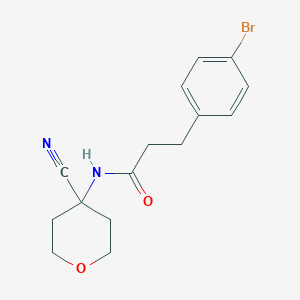
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)
